

# (2S,5S)-Censavudine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (2S,5S)-Censavudine |           |
| Cat. No.:            | B15567874           | Get Quote |

An In-depth Technical Guide to (2S,5S)-Censavudine

#### **Abstract**

Censavudine, also known by its developmental codes BMS-986001 and OBP-601, is a nucleoside reverse transcriptase inhibitor (NRTI) initially investigated for the treatment of HIV-1 infection.[1][2] It is a 4'-ethynyl-substituted analog of stavudine (d4T) designed to offer a better safety profile, particularly concerning mitochondrial toxicity, which is a known issue with first-generation NRTIs.[3][4] While its development for HIV was discontinued, Censavudine is now being explored for neurodegenerative and aging-related diseases.[5][6] This document provides a comprehensive technical overview of (2S,5S)-Censavudine, detailing its chemical structure, physicochemical properties, pharmacological activity, relevant experimental protocols, and mechanism of action.

## **Chemical Identity and Physicochemical Properties**

**(2S,5S)-Censavudine** is the specific enantiomer of Censavudine, a synthetic pyrimidine nucleoside analog.[7] Its core structure consists of a dihydrofuran ring linked to a thymine base, with a characteristic ethynyl group at the 4' position.

Table 1: Chemical and Physical Properties of (2S,5S)-Censavudine



| Property          | Value                                                                                                             | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 1-[(2R,5R)-5-ethynyl-5-<br>(hydroxymethyl)-2,5-<br>dihydrofuran-2-yl]-5-<br>methylpyrimidine-2,4(1H,3H)-<br>dione | [3][8]       |
| Synonyms          | Festinavir, BMS-986001, OBP-601, 4'-Ethynyl-d4T, (2S,5S)-Festinavir                                               | [3][7][9]    |
| CAS Number        | 634907-30-5                                                                                                       | [3][8][9]    |
| Molecular Formula | C12H12N2O4                                                                                                        | [2][3][8]    |
| Molecular Weight  | 248.24 g/mol                                                                                                      | [2][3][8]    |
| Melting Point     | 196-209 °C                                                                                                        | [10]         |
| Appearance        | Solid                                                                                                             | [10]         |
| InChI Key         | OSYWBJSVKUFFSU-<br>SKDRFNHKSA-N                                                                                   | [3][8]       |
| SMILES            | CC1=CN([C@@H]2O<br>INVALID-LINK<br>(C=C2)C#C)C(=O)NC1=O                                                           | [2]          |

## Pharmacology Mechanism of Action

As a nucleoside analog, Censavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is catalyzed by host cell kinases. The resulting Censavudine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the Censavudine moiety prevents the formation of the next 3',5'-phosphodiester bond, leading to premature termination of DNA chain elongation and thereby inhibiting viral replication.[11]





Click to download full resolution via product page

Caption: Intracellular activation and mechanism of action of Censavudine.

### **Antiviral Activity**

Censavudine has demonstrated potent activity against various strains of HIV. Notably, it shows greater in vitro activity against HIV-2 than HIV-1.[9][12] Its efficacy extends to HIV strains resistant to other NRTIs, making it a potential option for multi-drug resistant infections.[3]

Table 2: In Vitro Antiviral Activity of Censavudine (BMS-986001)

| Virus Isolate | Assay Type   | EC₅₀ Range<br>(nM) | Average EC50<br>(nM) | Reference(s) |
|---------------|--------------|--------------------|----------------------|--------------|
| HIV-1         | Single-cycle | 450 - 890          | 610 ± 200            | [9][12]      |
| HIV-2         | Single-cycle | 30 - 81            | 64 ± 18              | [9][12]      |

# Experimental Protocols Chemical Synthesis

A definitive, step-by-step protocol for the synthesis of **(2S,5S)-Censavudine** is proprietary. However, published literature outlines the general strategies employed for isotopically labeled versions, which shed light on the core chemical transformations.







#### 3.1.1. Synthesis of Carbon-14 Labeled Censavudine

A 10-step synthesis was developed to produce [14C]-Censavudine for use in human absorption, distribution, metabolism, and excretion (ADME) studies.[13]

- Starting Material: The synthesis begins with [14C]-labeled trimethylsilylacetylene.[13]
- Key Steps: The process involves the construction of the substituted dihydrofuran ring, followed by glycosylation with a thymine derivative to form the nucleoside structure. The specific details of the coupling and cyclization reactions are complex.
- Overall Yield: The 10-step process resulted in a 9% overall yield.[13]
- Final Product Purity: The final compound achieved 99% radiochemical and UV purity.[13]





Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of [14C]-Censavudine.

#### 3.1.2. Synthesis of Deuterium Labeled Censavudine

For use as an internal standard in mass spectrometry assays, a deuterium-labeled analog was synthesized.

Starting Material: The synthesis utilized [D<sub>4</sub>]-thymine.[13]



- Process: A more concise 2-step synthesis was employed.[13]
- Overall Yield: This route provided a 68% overall yield with 99% UV purity.[13]

## Bioanalytical Methodology: LC-MS/MS Assay

The quantification of Censavudine and its active triphosphate metabolite from biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. An ion-pairing liquid chromatography/tandem mass spectrometry (LC-MS/MS) assay has been developed for this purpose.[3]

- Objective: To quantify the triphosphate metabolite of Censavudine in peripheral blood mononuclear cells (PBMCs).
- Sample Preparation:
  - Isolate PBMCs from whole blood samples via density gradient centrifugation.
  - Lyse the cells to release intracellular components.
  - Perform protein precipitation to remove interfering macromolecules.
  - Employ solid-phase extraction (SPE) for sample cleanup and concentration of the analyte.
- Chromatography:
  - Technique: Ion-pairing reversed-phase HPLC. An ion-pairing agent (e.g., a volatile amine)
    is added to the mobile phase to improve the retention and separation of the highly polar
    triphosphate metabolite on a C18 column.
  - Mobile Phase: A gradient of an aqueous buffer (containing the ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
- Detection:
  - Technique: Tandem Mass Spectrometry (MS/MS) with a triple quadrupole instrument.



- Ionization: Electrospray ionization (ESI) in negative mode is typically used for phosphorylated species.
- Analysis: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for Censavudine triphosphate and the stable isotope-labeled internal standard are monitored.

## **Clinical Development and Current Status**

Censavudine was initially developed by Bristol Myers Squibb for the treatment of HIV infection and progressed to Phase IIb clinical trials.[1][11] However, development for this indication was later discontinued.[5]

More recently, Transposon Therapeutics has begun investigating Censavudine (as TPN-101) for its potential in treating neurodegenerative and inflammatory diseases driven by retrotransposon activity. It is currently in Phase II trials for conditions including Aicardi-Goutieres syndrome, Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD).[5][6] This shift in focus highlights a novel therapeutic application for reverse transcriptase inhibitors beyond antiviral therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Censavudine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 4. Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Censavudine Transposon Therapeutics AdisInsight [adisinsight.springer.com]
- 6. Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]



- 7. medchemexpress.com [medchemexpress.com]
- 8. Censavudine Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. thebodypro.com [thebodypro.com]
- 12. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of carbon-14 and stable isotope labeled Censavudine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2S,5S)-Censavudine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567874#2s-5s-censavudine-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com